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Compound of Interest

Compound Name: Adamtsostatin 4

Cat. No.: B14756143 Get Quote

For researchers, scientists, and drug development professionals, understanding the intricate

interactions of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4)

is crucial for deciphering its role in both physiological and pathological processes, particularly in

the context of extracellular matrix (ECM) remodeling in diseases like osteoarthritis. This guide

provides a comparative analysis of the binding partners of ADAMTS4, supported by

quantitative experimental data, detailed methodologies, and visual representations of the

associated signaling pathways and experimental workflows.

Confirmed Binding Partners of ADAMTS4
ADAMTS4, also known as aggrecanase-1, is a secreted zinc-dependent metalloproteinase. Its

primary function involves the cleavage of large aggregating proteoglycans, but it also interacts

with a range of other proteins that modulate its activity and localization. The following table

summarizes the key binding partners of ADAMTS4 and the quantitative data confirming their

interactions.
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Binding
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Protein
Family/Type

Method of
Confirmatio
n

Quantitative
Interaction
Data

Key
Interaction
Domains

Functional
Consequen
ce

Aggrecan Proteoglycan

Enzyme-

linked

immunosorbe

nt assay

(ELISA)

Specific

Activity: 21.7

± 9.5

nmoles/min·

mg[1]

Thrombospon

din (TSP) and

Spacer

domains of

ADAMTS4

bind to

glycosaminog

lycan (GAG)

chains of

aggrecan.[2]

Cleavage of

aggrecan,

leading to

cartilage

degradation.

Versican Proteoglycan

Liquid

chromatograp

hy-tandem

mass

spectrometry

(LC-MS/MS)

Identification

of multiple

cleavage

sites.[3][4][5]

[6]

Not explicitly

defined, but

cleavage

preference

for P1-Glu

residue.[3]

ECM

remodeling,

generation of

bioactive

fragment

versikine.

Brevican Proteoglycan

N-terminal

sequencing

of cleavage

fragments

Cleavage at

the Glu(395)-

Ser(396)

bond.[7]

Not explicitly

defined.

Regulation of

the neural

ECM.

Decorin

Small

Leucine-Rich

Proteoglycan

(SLRP)

Not specified

in detail in the

provided

results.

- -

Potential role

in ECM

organization

and cell

signaling.

Fibromodulin

Small

Leucine-Rich

Proteoglycan

(SLRP)

Not specified

in detail in the

provided

results.

- -

Regulation of

collagen

fibrillogenesis

.

Fibronectin Glycoprotein Yeast two-

hybrid, Solid-

IC50 for

inhibition of

C-terminal

spacer

Inhibition of

ADAMTS4-
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phase

binding assay

aggrecanase

activity: 110

nM.[8]

domain of

ADAMTS4

binds to the

C-terminal

domain of

fibronectin.[8]

mediated

aggrecanolysi

s.

TIMP-3

Tissue

Inhibitor of

Metalloprotei

nases

Enzyme

inhibition

kinetics

Ki values:

0.1-0.7 nM.[9]

C-terminal

domains of

ADAMTS4

enhance

interaction.[9]

[10]

Inhibition of

ADAMTS4

proteolytic

activity.

LRP1

Low-density

lipoprotein

receptor-

related

protein

Surface

Plasmon

Resonance

(SPR)

KD,app for

cluster II: 98

nM; KD,app

for cluster IV:

73 nM.[11]

[12]

Cysteine-rich

and spacer

domains of

ADAMTS4.

[11][12]

LRP1-

mediated

endocytosis

and

clearance of

ADAMTS4.

[11][12][13]

[14][15]

Syndecan-1

Transmembra

ne heparan

sulfate

proteoglycan

Immunopreci

pitation,

Glycosamino

glycan lyase

digestion

Co-

localization

and

association

confirmed.

[13]

Activated p53

form of

ADAMTS4

binds to

chondroitin

sulfate and

heparan

sulfate chains

of syndecan-

1.[13]

Activation of

ADAMTS4 on

the cell

surface.[13]
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Accurate and reproducible experimental design is paramount in validating protein-protein

interactions. Below are detailed methodologies for key experiments cited in the confirmation of

ADAMTS4 binding partners.

Co-Immunoprecipitation (Co-IP)
This technique is used to isolate a protein of interest and its binding partners from a cell lysate.

Protocol:

Cell Lysis:

Culture cells to 80-90% confluency.

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH

7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor

cocktail.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (clarified lysate) to a new tube.

Pre-clearing the Lysate (Optional but Recommended):

Add 20-30 µL of Protein A/G agarose beads to the clarified lysate.

Incubate for 1 hour at 4°C with gentle rotation.

Centrifuge at 1,000 x g for 5 minutes at 4°C.

Carefully transfer the supernatant to a new tube, avoiding the beads.

Immunoprecipitation:

Add 1-10 µg of the primary antibody specific for ADAMTS4 to the pre-cleared lysate.
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Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Add 30-50 µL of Protein A/G agarose beads.

Incubate for an additional 1-2 hours at 4°C with gentle rotation.

Washing:

Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C to pellet the beads.

Carefully aspirate and discard the supernatant.

Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer of choice).

After each wash, centrifuge as above and discard the supernatant.

Elution:

After the final wash, remove all supernatant.

Elute the protein complexes from the beads by adding 30-50 µL of 2x Laemmli sample

buffer and boiling for 5-10 minutes.

Centrifuge at 1,000 x g for 5 minutes to pellet the beads.

Carefully collect the supernatant containing the eluted proteins.

Analysis:

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against

the suspected binding partner.

Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to screen for protein-protein interactions.

Protocol:

Vector Construction:
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Clone the full-length cDNA or a specific domain of ADAMTS4 into a "bait" vector (e.g.,

pGBKT7), which fuses the protein to the DNA-binding domain (DBD) of a transcription

factor (e.g., GAL4).

Clone a cDNA library or a specific gene for a potential binding partner into a "prey" vector

(e.g., pGADT7), which fuses the protein to the activation domain (AD) of the transcription

factor.

Yeast Transformation:

Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and

prey plasmids using the lithium acetate method.

Plate the transformed yeast on selective media lacking leucine and tryptophan (SD/-Leu/-

Trp) to select for yeast cells that have taken up both plasmids.

Interaction Screening:

Colonies that grow on the SD/-Leu/-Trp plates are then replica-plated onto a higher

stringency selective medium lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-

Trp/-His/-Ade).

Growth on this high-stringency medium indicates a positive interaction, as the interaction

between the bait and prey proteins reconstitutes the transcription factor, leading to the

expression of reporter genes (HIS3 and ADE2).

Confirmation and False Positive Elimination:

Perform a β-galactosidase filter lift assay as a secondary reporter assay. Positive

interactions will result in blue colonies in the presence of X-gal.

Isolate the prey plasmid from positive yeast colonies and sequence the insert to identify

the interacting protein.

To eliminate false positives, re-transform the isolated prey plasmid with the original bait

plasmid and with a control bait plasmid (e.g., containing an unrelated protein like Lamin)

into the yeast reporter strain and re-test for reporter gene activation.
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Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular

interactions in real-time.

Protocol:

Ligand Immobilization:

Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+ buffer:

0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC

and 0.1 M NHS.

Inject the purified ADAMTS4 protein (ligand) at a concentration of 10-50 µg/mL in an

appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the

desired immobilization level.

Deactivate the remaining active esters on the surface by injecting 1 M ethanolamine-HCl,

pH 8.5.

Analyte Binding:

Prepare a series of dilutions of the binding partner (analyte) in the running buffer. The

concentration range should ideally span from 0.1 to 10 times the expected dissociation

constant (KD).

Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30

µL/min) for a defined association time.

Follow with an injection of running buffer for a defined dissociation time.

A reference flow cell (without immobilized ligand or with an irrelevant protein) should be

used to subtract non-specific binding and bulk refractive index changes.

Surface Regeneration:
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After each binding cycle, regenerate the sensor surface by injecting a solution that

disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a

low pH buffer like 10 mM glycine-HCl, pH 2.5, or a high salt buffer).

Data Analysis:

The binding data is recorded as a sensorgram, which plots the response units (RU) versus

time.

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir

binding model) using the instrument's analysis software to determine the association rate

constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant

(KD = kd/ka).

Solid-Phase Binding Assay
This is an ELISA-based method to detect and quantify protein-protein interactions.

Protocol:

Plate Coating:

Coat the wells of a 96-well microtiter plate with 100 µL of a purified binding partner (e.g.,

fibronectin) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS or

carbonate-bicarbonate buffer, pH 9.6).

Incubate overnight at 4°C.

Blocking:

Wash the plate three times with a wash buffer (e.g., PBS containing 0.05% Tween-20).

Block the remaining protein-binding sites on the plastic surface by adding 200 µL of a

blocking buffer (e.g., 3% BSA in PBS) to each well.

Incubate for 1-2 hours at room temperature.

Binding Interaction:
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Wash the plate three times with wash buffer.

Add serial dilutions of purified ADAMTS4 in binding buffer (e.g., PBS with 0.1% BSA and

0.05% Tween-20) to the wells.

Incubate for 1-2 hours at room temperature with gentle shaking.

Detection:

Wash the plate five times with wash buffer.

Add a primary antibody specific for ADAMTS4 diluted in binding buffer to each well.

Incubate for 1 hour at room temperature.

Wash the plate five times with wash buffer.

Add a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in binding

buffer.

Incubate for 1 hour at room temperature.

Wash the plate five times with wash buffer.

Signal Development and Measurement:

Add 100 µL of an HRP substrate solution (e.g., TMB) to each well.

Allow the color to develop for 15-30 minutes.

Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H2SO4).

Measure the absorbance at 450 nm using a microplate reader. The absorbance is

proportional to the amount of bound ADAMTS4.

Signaling Pathways and Experimental Workflows
The activity and expression of ADAMTS4 are tightly regulated by a complex network of

signaling pathways. Understanding these pathways is critical for developing targeted
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therapeutic strategies.

ADAMTS4 Gene Expression and Regulation
The expression of the ADAMTS4 gene is influenced by various pro-inflammatory cytokines and

growth factors, primarily through the activation of the NF-κB and MAPK signaling pathways.[11]

[15][16][17] Transforming growth factor-beta (TGF-β) has also been shown to modulate

ADAMTS4 expression.[10][14]

Upstream Signals Intracellular Signaling

Transcription Protein Synthesis & Secretion

IL-1b MAPK Pathway
(ERK, p38)

TNF-a NF-κB Pathway

TGF-b SMAD Pathway

ADAMTS4 Gene
 Upregulates

 Upregulates

 Modulates

ADAMTS4 mRNA pro-ADAMTS4 Active ADAMTS4
 Furin cleavage

Click to download full resolution via product page

Upstream regulation of ADAMTS4 expression.

LRP1-Mediated Endocytosis of ADAMTS4
A key mechanism for regulating the extracellular activity of ADAMTS4 is its clearance from the

pericellular environment through endocytosis mediated by the Low-density lipoprotein receptor-

related protein 1 (LRP1).[11][12][13][14][15]
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LRP1-mediated clearance of ADAMTS4.

Experimental Workflow for Yeast Two-Hybrid Screening
The following diagram illustrates the typical workflow for identifying protein-protein interactions

using the yeast two-hybrid system.
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Yeast Two-Hybrid experimental workflow.
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This guide provides a comparative overview of the known binding partners of ADAMTS4,

substantiated with quantitative data and detailed experimental protocols. The visualization of

the regulatory signaling pathways and experimental workflows offers a clear framework for

understanding the complex interactions of this critical metalloproteinase. For researchers in

drug development, targeting the specific interactions of ADAMTS4, rather than its catalytic site

alone, may offer more specific and effective therapeutic strategies for diseases like

osteoarthritis. The provided methodologies serve as a valuable resource for designing and

executing experiments to further elucidate the roles of ADAMTS4 and its binding partners.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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